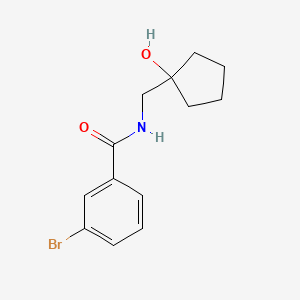![molecular formula C15H13NOS2 B2623147 2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide CAS No. 353460-92-1](/img/structure/B2623147.png)
2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide” are not available, general methods for synthesizing thiophene derivatives involve condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .
Orientations Futures
Given the interest in thiophene-based analogs due to their potential as biologically active compounds , future research could focus on the synthesis, characterization, and biological activity of “2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide”. This could involve developing efficient synthesis methods, studying its molecular structure and chemical reactions, investigating its mechanism of action, and assessing its physical and chemical properties, safety, and hazards.
Analyse Biochimique
Biochemical Properties
5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways . The nature of these interactions is primarily through binding to the active sites of enzymes or allosteric sites on proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of 5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production . These effects highlight the potential of this compound in regulating cellular processes and its therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it binds to the active sites of enzymes involved in inflammatory pathways, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it interacts with receptors on the cell surface, modulating their signaling and affecting downstream pathways . These binding interactions and enzyme inhibition or activation are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activity of this compound.
Dosage Effects in Animal Models
The effects of 5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage effects underscore the importance of determining the optimal dose for therapeutic applications and understanding the potential risks associated with high doses.
Metabolic Pathways
5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, it is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates are then conjugated with glutathione or other cofactors during phase II metabolism, resulting in more water-soluble metabolites that can be excreted from the body . The effects on metabolic flux and metabolite levels are significant, as this compound can alter the balance of metabolic pathways and influence overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, affecting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . Additionally, it can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals . The subcellular localization of this compound affects its activity and function, as it can modulate the activity of enzymes and proteins in specific compartments, leading to changes in cellular processes.
Propriétés
IUPAC Name |
2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS2/c1-2-12-8-10-9-13(19-15(10)18-12)14(17)16-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEKYHRFIXHBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)SC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2623066.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2623069.png)


![1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623074.png)


![5-(4-(Trifluoromethyl)pyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2623079.png)
![Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate](/img/structure/B2623085.png)


